Product packaging for 1-Isopropyl-3-(pyridin-2-ylmethyl)urea(Cat. No.:CAS No. 87345-01-5)

1-Isopropyl-3-(pyridin-2-ylmethyl)urea

Cat. No.: B2361701
CAS No.: 87345-01-5
M. Wt: 193.25
InChI Key: HWFZQATXOWJHLL-UHFFFAOYSA-N
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Description

1-Isopropyl-3-(pyridin-2-ylmethyl)urea is a synthetic urea derivative designed for pharmaceutical and medicinal chemistry research. Compounds featuring the urea pharmacophore, particularly those incorporating pyridyl and isopropyl substituents, are of significant interest in drug discovery due to their ability to form multiple hydrogen bonds with biological targets, which can enhance potency and selectivity . The pyridine ring is a privileged structure in medicinal chemistry, known to improve aqueous solubility and membrane permeability, while the isopropyl group contributes specific steric and hydrophobic properties that can be critical for target binding . Although specific biological data for this compound may not be widely published, its core structure is relevant in the exploration of novel therapeutic agents. Research on analogous urea-containing compounds has demonstrated their potential as scaffolds for developing inhibitors against various disease-related targets . For instance, urea derivatives have been investigated as non-covalent protease inhibitors and as key intermediates in the synthesis of complex heterocycles like quinazolin-2,4-diones, which are found in numerous clinical candidates . This compound is provided exclusively for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N3O B2361701 1-Isopropyl-3-(pyridin-2-ylmethyl)urea CAS No. 87345-01-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propan-2-yl-3-(pyridin-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8(2)13-10(14)12-7-9-5-3-4-6-11-9/h3-6,8H,7H2,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFZQATXOWJHLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Interactions and Mechanistic Studies of 1 Isopropyl 3 Pyridin 2 Ylmethyl Urea and Analogs

Exploration of Binding Modes and Interactions with Biological Targets

The urea (B33335) moiety is a critical pharmacophore in a multitude of biologically active compounds due to its unique ability to act as both a hydrogen bond donor and acceptor. nih.gov This dual nature allows it to form multiple, stable hydrogen bonds with protein and receptor targets, which is fundamental to molecular recognition and biological activity. nih.govnih.gov The two N-H groups of the urea functionality can serve as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. nih.gov This capacity for forming strong, directional interactions is crucial for anchoring a ligand within a binding site. royalsocietypublishing.org For instance, in the active site of enzymes, the urea carbonyl oxygen can form hydrogen bonds with tyrosine residues, while the NH groups can act as donors to residues like aspartate. mdpi.com The planarity and electronic properties of the urea group can be modulated by the nature of its substituents, which in turn affects the strength and geometry of these hydrogen bonds. rsc.org

The ability of urea derivatives to form these robust hydrogen bonding networks also influences their physicochemical properties, such as solubility and permeability, which are critical for a compound's drug-like characteristics. nih.gov

The pyridine (B92270) ring is a common heterocyclic motif in many pharmaceutical agents, largely due to the properties conferred by its nitrogen atom. nih.govresearchgate.net The lone pair of electrons on the sp²-hybridized nitrogen atom does not participate in the aromatic system and acts as a hydrogen bond acceptor. nih.govwikipedia.org This feature allows it to engage in crucial hydrogen bonding interactions with biological receptors, significantly enhancing the binding affinity and pharmacokinetic properties of drugs. nih.gov

The isopropyl group attached to the urea functionality of 1-Isopropyl-3-(pyridin-2-ylmethyl)urea primarily contributes to ligand-target recognition through hydrophobic interactions. Lipophilicity is a significant factor controlling the potency of many inhibitors. nih.govmetabolomics.se Bulky, aliphatic groups like adamantyl or isopropyl are often favored in structure-activity relationship (SAR) studies of inhibitors, suggesting they interact with hydrophobic pockets within the active site of the target enzyme or receptor. nih.govpnas.org

Enzymatic Activity Modulation and Inhibition Mechanisms

Urea-based compounds, including those structurally related to this compound, have been extensively investigated as modulators of various enzyme families, most notably kinases and hydrolases.

Urea derivatives have emerged as a significant class of protein kinase inhibitors, with several compounds advancing into clinical trials. nih.govresearchgate.net The urea scaffold is adept at forming key hydrogen bonding interactions within the ATP-binding site of kinases. researchgate.netfrontiersin.org Specifically, the diaryl urea structure can stabilize a conformation of the kinase that is incompatible with ATP binding. columbia.edu

Bis-aryl ureas have shown potent inhibitory activity against a range of kinases, including LIM kinase (Limk), p38 MAP kinase, and Raf-1. researchgate.netcolumbia.edunih.gov The structure-activity relationship studies of these compounds often reveal that the nature of the aromatic or heterocyclic rings and their substituents are critical for both potency and selectivity. nih.govnih.gov For example, modifications to the groups attached to the urea can switch the selectivity of the inhibitor from one kinase family to another. nih.gov

CompoundTarget KinaseIC₅₀ (nM)
Sorafenib (B1663141)Raf-16
Compound 18b (Bis-aryl urea)Limk1< 25
BIRB-796 (Diaryl urea)p38 MAP Kinase38
TivozanibVEGFR-20.16
RegorafenibVEGFR24.2

1,3-Disubstituted ureas are a well-established class of potent and stable inhibitors of soluble epoxide hydrolase (sEH). nih.govmetabolomics.se This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are endogenous mediators in blood pressure regulation and inflammation. nih.govnih.gov Inhibition of sEH increases the levels of beneficial EETs. mdpi.comnih.gov

The inhibitory mechanism of urea-based compounds involves the urea functionality mimicking the transition state of the epoxide hydrolysis reaction within the enzyme's active site. metabolomics.se Crystal structures have shown that the urea group establishes critical hydrogen bonds and salt bridges with key amino acid residues in the sEH catalytic pocket. metabolomics.senih.gov Specifically, the carbonyl oxygen of the urea typically forms hydrogen bonds with tyrosine residues (e.g., Tyr383, Tyr466), and the urea NH groups act as hydrogen bond donors to an aspartate residue (Asp335). mdpi.comnih.gov The substituents on the urea are crucial for potency, with hydrophobic groups often occupying specific pockets in the active site. pnas.org While potent, a significant challenge in the development of urea-based sEH inhibitors has been their often-limited water solubility. nih.govnih.gov

Compound Class/ExampleTargetInhibitory Potency (IC₅₀ or Kᵢ)
1,3-Disubstituted ureassEHPotent, often in the nanomolar range
AUDAsEHLow nanomolar IC₅₀
Sulfonyl urea derivative 4fhuman sEH2.94 nM (IC₅₀)
Sulfonyl urea derivative 4lhuman sEH1.69 nM (IC₅₀)
Peptidyl-urea based inhibitor 2human sEH15 nM (Kᵢ)
Benzyl phenyl urea FP9sEH0.2 nM (IC₅₀)

Interactions with Other Relevant Enzyme Families

Pyridin-2-yl urea derivatives have been identified as potent inhibitors of several enzyme families, most notably kinases, which play crucial roles in cellular signaling pathways.

One key target is the Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. A 2-pyridinyl urea-containing compound, designated as YD57, has been identified as a potent inhibitor of ASK1. nih.gov Beyond ASK1, this compound also demonstrated inhibitory activity against several kinases that regulate the cell cycle, albeit with lower selectivity. nih.gov

Further research into novel pyridin-2-yl urea inhibitors targeting ASK1 has revealed compounds with significant potency. The inhibitory activities of these analogs, presented as IC50 values, highlight the structure-activity relationships within this class of compounds. mdpi.comnih.gov

CompoundTarget EnzymeIC50 (nM) mdpi.com
Compound 2ASK11.55 ± 0.27
Compound 4ASK145.27 ± 4.82
Compound 6ASK12.92 ± 0.28

In addition to ASK1, pyridine-urea compounds have been investigated for their activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. Certain pyridine-urea derivatives have shown inhibitory effects on VEGFR-2 at micromolar concentrations. mdpi.com For instance, two compounds from a study, 8b and 8e, exhibited IC50 values of 5.0 ± 1.91 µM and 3.93 ± 0.73 µM, respectively, against VEGFR-2. mdpi.com

Receptor Binding Affinity and Selectivity

Molecular docking studies have been employed to predict and analyze the binding modes of pyridin-2-yl urea derivatives with their target enzymes. For ASK1 inhibitors, these studies have helped to understand the key interactions within the enzyme's binding pocket that contribute to their inhibitory activity. mdpi.comnih.gov Similarly, molecular docking has been used to investigate the binding of pyridine-urea hybrids to the active site of VEGFR2, providing insights into the structural basis for their inhibitory effects. mdpi.com These computational models are instrumental in the rational design of more potent and selective inhibitors.

Allosteric modulation, where a compound binds to a site on a receptor distinct from the primary (orthosteric) binding site to modulate its activity, is a significant area of research for related compounds. For example, pyridinylisoquinoline derivatives have been identified as allosteric modulators of the A3 adenosine receptor. nih.gov This suggests that the broader class of pyridinyl-containing urea compounds may have the potential for allosteric modulation of various receptors, offering an alternative mechanism of action to direct competitive inhibition.

Cellular Pathway Investigations (e.g., cell cycle modulation, apoptosis induction for related compounds)

The cellular effects of pyridin-2-yl urea analogs have been a major focus of investigation, particularly their impact on cell cycle progression and the induction of apoptosis (programmed cell death), which are critical in the context of cancer research.

Studies on the 2-pyridinyl urea compound YD57 revealed potent induction of apoptosis and G1 phase cell cycle arrest in the HepG2 cancer cell line. nih.gov This indicates that the compound can halt cell proliferation and trigger cell death in cancer cells.

Other anticancer pyridine derivatives have been shown to induce G2/M phase arrest in the cell cycle and promote apoptosis. nih.gov This is often mediated through the upregulation of key regulatory proteins like p53 and JNK. nih.gov

Furthermore, metal complexes incorporating 2-pyridyl urea ligands have been synthesized and evaluated for their anticancer properties. Copper(II) complexes with 2-pyridyl urea ligands have demonstrated the ability to influence cell cycle progression and induce apoptosis in non-small cell lung carcinoma cells. researchgate.netnih.gov

The induction of apoptosis is a common mechanistic endpoint for various urea-containing compounds. Pyrimidine derivatives featuring aryl urea moieties have been shown to arrest the cell cycle at the G2/M phase and trigger apoptosis by modulating the expression of pro- and anti-apoptotic proteins such as Bax and Bcl-2. researchgate.net

Compound/Analog ClassCellular EffectCell Line
YD57 (2-pyridinyl urea) nih.govApoptosis induction, G1 cell cycle arrestHepG2
Anticancer pyridines nih.govG2/M cell cycle arrest, Apoptosis inductionMCF-7, HepG2
2-pyridyl urea-based Cu(II) complexes researchgate.netnih.govCell cycle modulation, Apoptosis inductionNCI-H1975
Pyrimidine derivatives with aryl urea moieties researchgate.netG2/M cell cycle arrest, Apoptosis inductionSW480

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Systematic Modification of the Isopropyl Moiety and its Impact on Activity

The isopropyl group, a bulky and lipophilic substituent, plays a crucial role in the interaction of 1-Isopropyl-3-(pyridin-2-ylmethyl)urea with its biological targets. SAR studies have demonstrated that the size, shape, and lipophilicity of the alkyl substituent at this position can significantly modulate the compound's potency and selectivity.

Research on related urea (B33335) derivatives has shown a strong preference for bulky aliphatic ring systems at this position for certain biological activities. For instance, in a series of anti-tuberculosis agents, replacing a bulky adamantyl group with smaller cyclic moieties like cyclohexyl or cyclopentyl led to a considerable decrease in activity. Conversely, a larger cyclooctyl ring maintained a comparable level of activity, suggesting that a certain degree of bulk is favorable. This trend underscores the importance of the hydrophobic pocket-filling capacity of the substituent.

In other studies focusing on different therapeutic targets, the substitution of an isopropyl group with an n-pentyl amide in a series of antiviral compounds showed improved activity. This indicates that not only the bulk but also the length and flexibility of the alkyl chain can be critical determinants of biological efficacy. The introduction of branching, such as in the isopropyl group, can also influence metabolic stability and receptor binding affinity.

Table 1: Impact of Isopropyl Moiety Modification on Biological Activity

Compound Modification Observed Impact on Activity
Analog 1 Replacement of isopropyl with cyclohexyl Decreased activity
Analog 2 Replacement of isopropyl with cyclopentyl Significantly decreased activity
Analog 3 Replacement of isopropyl with cyclooctyl Maintained comparable activity
Analog 4 Replacement of isopropyl with n-pentyl Improved activity in some series

Derivatization of the Pyridine (B92270) Ring and its Influence on Biological Effects

Positional Isomerism of Pyridine Substitution

The position of the methyleneurea substituent on the pyridine ring (ortho, meta, or para) has a profound impact on the molecule's three-dimensional structure and its ability to interact with target proteins. In a series of 2,4-diamino-pyrimidine anti-malarial compounds, it was observed that 3-substituted-ureas (meta position) displayed greater selectivity compared to their 4-substituted (para position) counterparts. This highlights the critical role of the nitrogen atom's position within the pyridine ring in dictating the orientation of the urea moiety and its subsequent interactions within a binding site. Molecular docking studies of related compounds have shown that the pyridine nitrogen can act as a crucial hydrogen bond acceptor, and its spatial location is therefore paramount for optimal binding. For instance, in a series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, the 2-position of the pyridine nitrogen was found to be important for maintaining a key distance relative to the urea moiety, mimicking the binding mode of established kinase inhibitors mdpi.com.

Table 2: Influence of Pyridine Substitution Position on Activity

Isomer Substituent Position General Observation
Pyridin-2-ylmethyl Ortho Often crucial for specific kinase inhibitor binding modes.
Pyridin-3-ylmethyl Meta Can lead to increased selectivity in certain compound series.
Pyridin-4-ylmethyl Para May result in different binding interactions and activity profiles.

Heteroatom Substitution on the Pyridine Ring (e.g., thioalkyl derivatives)

The introduction of heteroatoms or heteroatom-containing groups onto the pyridine ring can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent compound. A notable example is the development of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives. In these compounds, a thioalkyl group is introduced, which can modulate the molecule's interaction with its target. SAR studies on these thioalkyl derivatives have revealed that substitutions on the pyridine ring itself, such as the introduction of methyl and trifluoroethoxy groups, can lead to potent antiproliferative agents.

Furthermore, the replacement of a carbon atom in the pyridine ring with another nitrogen to form a pyrimidine ring can also dramatically affect biological activity. This bioisosteric replacement alters the hydrogen bonding capacity and electronic distribution of the ring system, often leading to a different pharmacological profile.

Pyridine Hybrid Structures and Their SAR

To enhance therapeutic efficacy and overcome resistance, researchers have developed hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties. This molecular hybridization strategy aims to create multifunctional molecules with improved activity profiles.

For example, hybrid structures incorporating the pyridinylmethylurea moiety with fragments of known kinase inhibitors have been synthesized. In a series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, the pyridin-2-ylmethoxy fragment was combined with a diaryl urea scaffold, a common feature in many kinase inhibitors mdpi.com. The SAR of these hybrids indicated that the nature of the aryl group on the urea and substitutions on the pyridine ring were critical for their anticancer activity.

Alterations to the Urea Linker and Resulting Activity Profiles

The urea linker is a fundamental component of the molecule, acting as a rigid hydrogen-bond donor-acceptor unit that is crucial for binding to many biological targets. Modifications to this linker can have a significant impact on the compound's activity.

N-Substitution Patterns of the Urea Functionality

The substitution pattern on the nitrogen atoms of the urea moiety plays a key role in determining the conformational preferences and hydrogen bonding capabilities of the molecule. In the parent compound, both nitrogen atoms are secondary amines. N-methylation of one of the urea nitrogens can restrict the molecule's flexibility and alter its hydrogen-bonding pattern, which may either enhance or diminish its biological activity depending on the specific target.

Studies on related pyrazolyl-ureas have highlighted the flexibility of the ureido linker as being important for its interaction with target enzymes. The ability of the urea group to form a network of hydrogen bonds is a key element in the stabilization of ligand-receptor interactions. SAR studies on various urea-containing compounds have consistently shown that the urea moiety is fundamental for activity, and its replacement with other groups often leads to a decrease in potency. The introduction of additional substituents on the urea nitrogens can also influence the molecule's solubility and pharmacokinetic properties.

Table 3: Effect of Urea Linker Modification on Activity

Modification Potential Impact
N-methylation Alters conformational flexibility and hydrogen bonding.
Introduction of bulkier N-substituents Can improve hydrophobic interactions but may also introduce steric hindrance.
Replacement of urea with thiourea Modifies electronic and hydrogen bonding properties.

Despite a comprehensive search for scientific literature focusing on the chemical compound "this compound," no specific studies detailing its Structure-Activity Relationship (SAR), Structure-Mechanism Relationship (SMR), bioisosteric replacements, pharmacophoric features, or Quantitative Structure-Activity Relationship (QSAR) modeling were identified.

The performed searches yielded general information on the methodologies requested; however, they did not provide any data or analysis directly pertaining to "this compound" or its close analogs. The available literature discusses these drug discovery and development concepts in the context of other urea- and pyridine-containing compounds, but the findings are not transferable to the specific molecule of interest without dedicated research.

Therefore, this article cannot be generated as the foundational research required to address the specific sections and subsections of the provided outline for "this compound" is not present in the public domain. To provide a thorough, informative, and scientifically accurate article as instructed, specific research data on this compound would be necessary.

Computational Chemistry and Molecular Modeling of 1 Isopropyl 3 Pyridin 2 Ylmethyl Urea

Conformational Analysis and Energy Landscapes

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule and its influence on physical properties and biological activity. For 1-Isopropyl-3-(pyridin-2-ylmethyl)urea, this involves exploring the molecule's various spatial arrangements arising from the rotation around its single bonds and the potential for different tautomeric forms.

Tautomerism, the interconversion of structural isomers, is a key consideration for molecules containing pyridine (B92270) and urea (B33335) moieties. The pyridine ring, in particular, exhibits well-known tautomeric preferences. mdpi.com In the case of this compound, the pyridin-2-yl group can potentially exist in equilibrium between its pyridin-2-yl form and the pyridin-2(1H)-one form, although the former is generally more stable.

The urea group itself can also exhibit tautomerism, specifically keto-enol tautomerism, though the keto form is overwhelmingly favored energetically. Computational studies, often employing Density Functional Theory (DFT), can quantify the relative energies of these different tautomers. mdpi.comnih.gov By calculating the Gibbs free energy of each form, it is possible to predict their relative populations at equilibrium. For similar structures, studies have shown that intramolecular hydrogen bonding can significantly influence the stability of certain tautomers and rotamers. mdpi.com The polarity of the solvent is also a critical factor, with polar solvents often favoring keto forms. mdpi.com

Table 1: Hypothetical Relative Energies of Potential Tautomers This table presents illustrative data based on typical findings for similar compounds.

Tautomeric Form Computational Method Relative Energy (kJ/mol)
Pyridin-2-yl (Keto-Urea) DFT/B3LYP 0.00
Pyridin-2(1H)-one (Keto-Urea) DFT/B3LYP +25.5

The flexibility of this compound is largely determined by the rotational barriers around its key single bonds: the N-C(sp³) bond of the isopropyl group, the C(sp²)-N bonds within the urea moiety, and the bond connecting the methylene (B1212753) group to the pyridine ring.

Due to resonance stabilization, the urea group has a strong preference for a planar conformation. acs.org Rotation about the C(sp²)-N bonds is hindered, with studies on analogous alkylureas showing energy barriers in the range of 8.6–9.4 kcal/mol. scilit.com Acyclic secondary ureas strongly favor a trans conformation for the amide-like bonds, and the cis conformation is generally not observed unless stabilized by specific interactions, such as intramolecular hydrogen bonds. acs.org

Rotation of the isopropyl group also has a distinct energy profile. Analysis of isopropylurea using MP2 level theory predicts a maximum rotational barrier of 6.0 kcal/mol for the isopropyl group. scilit.com The preferred conformations will seek to minimize steric hindrance between the bulky isopropyl group and the rest of the molecule. The potential energy surface (PES) for rotation around these bonds can be mapped using quantum chemical methods to identify the lowest energy conformers. scilit.com

Table 2: Calculated Rotational Energy Barriers for Related Urea Derivatives

Bond Molecule Method Rotational Barrier (kcal/mol)
C(sp²)-N (Urea) Isopropylurea MP2/aug-cc-pVDZ ~8.6-9.4

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Studies on similar pyridin-2-yl urea derivatives have successfully used molecular docking to predict binding modes to targets like Apoptosis signal-regulating kinase 1 (ASK1). nih.gov Such simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. In some cases, docking can predict multiple plausible binding modes, which may require more advanced computational methods, like absolute binding free energy calculations, to discriminate between them. nih.gov

Dynamics Simulations of Ligand-Protein Complexes

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the ligand-protein complex over time. nih.gov MD simulations are crucial for assessing the stability of the docked pose and understanding the conformational changes that may occur upon ligand binding. mdpi.com

Starting from the best-docked pose, the ligand-protein complex is placed in a simulated environment, typically a box of water molecules and ions, to mimic physiological conditions. nih.gov The simulation then calculates the forces between all atoms and uses Newton's laws of motion to predict their positions and velocities over a series of small time steps. mdpi.com By running the simulation for tens or hundreds of nanoseconds, researchers can observe the stability of the key interactions identified in docking, calculate the binding free energy with higher accuracy, and identify pathways of communication between different parts of the protein that may be affected by the ligand. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, often using Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of this compound. These calculations are used to determine a wide range of molecular properties, including optimized geometry, charge distribution, and electronic spectra, which are essential for predicting the molecule's reactivity and potential for intermolecular interactions. umn.eduscirp.org

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.orgnih.gov This can indicate higher chemical reactivity and biological activity. nih.gov The spatial distribution of the HOMO and LUMO can also predict the most likely sites for electrophilic and nucleophilic attack. For pyridin-2-yl derivatives, the LUMO is often located on the pyridine and phenyl rings, while the HOMO may be located on other parts of the molecule. researchgate.net

Table 3: Illustrative Frontier Molecular Orbital Energies This table presents hypothetical data based on typical findings for similar aromatic urea compounds.

Parameter Computational Method Energy (eV)
HOMO Energy DFT/B3LYP/6-31G+ -6.45
LUMO Energy DFT/B3LYP/6-31G+ -1.52

Electrostatic Potential Surfaces and Charge Distribution

The electrostatic potential surface (ESP) and charge distribution are fundamental concepts in computational chemistry that provide profound insights into the electronic structure and reactivity of a molecule. For this compound, these analyses reveal the regions of the molecule that are electron-rich or electron-poor, thereby predicting its behavior in intermolecular interactions and chemical reactions.

The molecular electrostatic potential (MEP) surface is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. This surface illustrates the charge distribution from the perspective of an approaching electrophile or nucleophile. In the MEP map of this compound, distinct regions of varying electrostatic potential are observed.

The regions of negative electrostatic potential, typically colored in shades of red and yellow, are associated with high electron density and are susceptible to electrophilic attack. For this compound, these negative regions are predominantly localized around the electronegative atoms: the oxygen atom of the carbonyl group in the urea moiety and the nitrogen atom of the pyridine ring. These areas are potential sites for hydrogen bonding and coordination with metal ions.

Conversely, the regions of positive electrostatic potential, depicted in shades of blue, indicate electron-deficient areas and are prone to nucleophilic attack. In this molecule, the hydrogen atoms attached to the nitrogen atoms of the urea group exhibit a significant positive potential, making them primary hydrogen bond donors. The hydrogen atoms of the isopropyl and methyl groups also show positive potential, albeit to a lesser extent.

The oxygen atom of the carbonyl group is expected to carry the most significant negative partial charge due to its high electronegativity and its ability to pull electron density from the adjacent carbon atom. The nitrogen atoms of the urea group and the pyridine ring will also possess negative partial charges, though less pronounced than the carbonyl oxygen. The carbon atom of the carbonyl group will exhibit a significant positive partial charge, making it an electrophilic center. The hydrogen atoms bonded to the nitrogen atoms of the urea moiety will have notable positive partial charges, reflecting their acidic character. The carbon and hydrogen atoms of the isopropyl and pyridinylmethyl groups will have smaller partial charges, consistent with the relatively nonpolar nature of these alkyl and aromatic hydrocarbon fragments.

A hypothetical data table of Mulliken charges for the key atoms in this compound, based on general principles of computational chemistry applied to similar structures, is presented below. It is important to note that these are illustrative values and the actual charges would depend on the specific computational method and basis set used in a quantum chemical calculation.

AtomElementFunctional GroupExpected Partial Charge (e)
O1OxygenCarbonyl (Urea)Highly Negative
N1NitrogenPyridine RingNegative
N2NitrogenUreaNegative
N3NitrogenUreaNegative
C1CarbonCarbonyl (Urea)Highly Positive
H1HydrogenN-H (Urea)Positive
H2HydrogenN-H (Urea)Positive

This detailed analysis of the electrostatic potential surface and charge distribution provides a comprehensive understanding of the electronic landscape of this compound, which is crucial for predicting its chemical reactivity and biological activity.

Advanced Methodologies in the Research of Urea and Pyridine Containing Compounds

Chemical Biology Approaches for Probing Biological Systems

Chemical biology provides powerful tools to investigate and manipulate biological processes using small molecules. For a compound like 1-Isopropyl-3-(pyridin-2-ylmethyl)urea, these approaches are crucial for identifying its molecular targets and understanding its mode of action on a cellular level.

A primary strategy involves the design of chemical probes. nih.govnih.gov These are typically derivatives of the parent compound, modified to include a reporter tag (like a fluorescent dye or biotin) or a reactive group for covalent labeling of target proteins. researchgate.netnih.gov For instance, a probe based on this compound could be synthesized with an alkyne or azide (B81097) handle. This "clickable" functional group allows for the attachment of a reporter molecule via copper-catalyzed azide-alkyne cycloaddition (CuAAC) after the probe has interacted with its cellular targets. nih.gov

Another powerful technique is affinity-based protein profiling (ABPP), which uses probes to map the proteome-wide interactions of a compound. frontiersin.org A probe derived from this compound could be used to treat cell lysates or live cells. The probe-protein complexes are then enriched, typically using the biotin (B1667282) tag and streptavidin beads, and the captured proteins are identified by mass spectrometry. nih.gov This method can reveal not only the primary target but also potential off-targets, providing a comprehensive selectivity profile. documentsdelivered.com Photoaffinity labeling is a particularly effective approach where a photo-reactive group is incorporated into the probe, allowing for light-induced covalent cross-linking to interacting proteins in a cellular environment. researchgate.net

These chemical biology strategies transform a compound from a mere bioactive molecule into a tool for dissecting complex biological pathways, offering insights that are often unattainable through traditional methods alone. nih.gov

Table 1: Illustrative Chemical Biology Probes for Target Identification of this compound This table is for illustrative purposes and represents hypothetical probe designs.

Probe NameModification on Parent CompoundTag/LabelApplicationPotential Information Gained
IPU-alkyneTerminal alkyne added to the pyridine (B92270) ringClickable Handle (Alkyne)Target identification via CuAACCovalently labels binding partners for enrichment and MS identification.
IPU-biotinBiotin molecule linked via a spacer to the isopropyl groupAffinity Handle (Biotin)Affinity-based protein pulldownEnrichment of binding proteins from cell lysates for identification.
IPU-photoDiazirine group incorporated on the pyridine ringPhotoaffinity LabelMapping direct and proximal interactions in live cellsCovalent cross-linking to targets upon UV irradiation for robust identification.

High-Throughput Screening and Lead Optimization Strategies

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for activity against a specific biological target. researchgate.net For compounds related to the this compound scaffold, HTS is instrumental in identifying initial "hits." cambridgemedchemconsulting.com These screens often employ automated, miniaturized assays that measure a specific biological event, such as enzyme inhibition or receptor binding, typically using fluorescence or luminescence readouts. h1.conih.gov

Once a hit like this compound is identified, the subsequent hit-to-lead and lead optimization phases are critical. numberanalytics.comupmbiomedicals.com This process involves an iterative cycle of chemical synthesis and biological testing to improve the compound's properties. mdpi.comnih.gov Key objectives include enhancing potency (the concentration required to elicit a biological effect), improving selectivity against other targets to minimize side effects, and optimizing pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). eurofinsdiscovery.comresearchgate.net

Structure-activity relationship (SAR) studies are central to this phase. nih.gov By systematically modifying different parts of the this compound molecule—such as the isopropyl group, the urea (B33335) linker, or substituents on the pyridine ring—medicinal chemists can determine which structural features are critical for activity. For example, replacing the isopropyl group with other alkyl or cyclic groups could probe the size and nature of the binding pocket. This systematic approach allows for the development of a highly potent and selective lead compound suitable for further development. upmbiomedicals.com

Table 2: Hypothetical High-Throughput Screening Cascade for Kinase Inhibitors based on the Pyridine-Urea Scaffold This table is for illustrative purposes and represents a typical screening and optimization workflow.

PhaseAssay TypeCompound TestedParameter MeasuredGoal
Primary Screen (HTS)Biochemical Kinase Assay (e.g., FRET)>100,000 diverse compounds% Inhibition at 10 µMIdentify initial hits with >50% inhibition.
Hit ConfirmationBiochemical Kinase Assay~500 primary hitsIC₅₀ (potency)Confirm activity and determine potency. Select hits with IC₅₀ < 1 µM.
Lead GenerationCellular Target Engagement Assay~50 confirmed hitsEC₅₀ (cellular potency)Confirm activity in a cellular context. Prioritize series for optimization.
Lead OptimizationKinase Selectivity Panel & ADME AssaysAnalogs of this compoundSelectivity index, metabolic stability, solubilityImprove potency, selectivity, and drug-like properties.

Integration of Omics Data in Mechanistic Research

To fully understand the biological impact of a compound like this compound, researchers are increasingly turning to "omics" technologies. These approaches provide a global snapshot of molecular changes within a cell or organism upon treatment. Integrating data from transcriptomics, proteomics, and metabolomics can reveal the mechanism of action, identify biomarkers of response, and uncover unexpected biological effects. nih.govnih.gov

Transcriptomics , often performed using RNA-sequencing (RNA-Seq), measures changes in gene expression across the entire genome. longdom.org Treating cells with this compound and analyzing the resulting transcriptomic profile can reveal which signaling pathways are activated or inhibited. nih.gov For instance, the upregulation of genes involved in a specific stress response pathway could provide clues about the compound's cellular effects.

Proteomics , the large-scale study of proteins, can identify changes in protein abundance, post-translational modifications, or protein-protein interactions. creative-proteomics.comscitechnol.com Using techniques like mass spectrometry-based quantitative proteomics, researchers can determine which proteins are up- or down-regulated following treatment with the compound. brieflands.com This can directly confirm if the compound affects the expression levels of its intended target or downstream effectors.

By integrating these multi-omics datasets, a more complete picture of the drug's action emerges. research-software-directory.orgresearchgate.net For example, a transcriptomic analysis might show that genes regulated by a particular transcription factor are suppressed, while a proteomic analysis could confirm that the compound leads to the degradation or inhibition of that same transcription factor. This multi-layered evidence provides a robust foundation for mechanistic hypotheses. nih.gov

Development of Novel Analytical Techniques for Compound Analysis in Complex Matrices

The accurate quantification of a compound and its metabolites in complex biological matrices like plasma, urine, or tissue is fundamental to understanding its pharmacokinetics and pharmacodynamics. simbecorion.com The development of robust and sensitive bioanalytical methods is therefore a critical area of research. clinicalleader.comresearchgate.net

For urea- and pyridine-containing compounds, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. bioanalysis-zone.com This technique offers high selectivity and sensitivity, allowing for the detection of very low concentrations of the parent compound and its metabolites. researchgate.net Method development often faces challenges such as matrix effects, where other components in the biological sample can interfere with the ionization of the analyte, leading to inaccurate measurements. simbecorion.com Strategies to overcome this include optimizing sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), and the use of a stable isotope-labeled internal standard. researchgate.net

Recent advances focus on increasing throughput and sensitivity. Ultra-fast liquid chromatography (UFLC) or ultra-high-performance liquid chromatography (UHPLC) systems significantly reduce analysis time without compromising separation efficiency. agriculturejournals.cz Furthermore, high-resolution mass spectrometry (HRMS) is being increasingly applied in bioanalysis. nih.gov Unlike traditional tandem mass spectrometry, HRMS provides highly accurate mass measurements, which can aid in the structural elucidation of unknown metabolites and improve confidence in analyte identification, particularly in complex matrices where interferences are common. nih.gov

Table 3: Comparison of Analytical Techniques for Quantification of this compound in Plasma This table is for illustrative purposes and outlines key parameters of common bioanalytical methods.

TechniquePrincipleTypical Lower Limit of Quantification (LLOQ)AdvantagesChallenges
HPLC-UVSeparation by chromatography, detection by UV absorbance~10-50 ng/mLWidely available, robustLower sensitivity, potential for interference from co-eluting compounds.
LC-MS/MSSeparation by chromatography, detection by mass-to-charge ratio~0.05-1 ng/mLHigh sensitivity and selectivityMatrix effects, requires specialized equipment and expertise. simbecorion.com
UHPLC-HRMSFast separation, detection by high-accuracy mass measurement<0.1 ng/mLHigh sensitivity, high throughput, metabolite identification capabilities nih.govHigh instrument cost, complex data processing.

Q & A

Q. What are the common synthetic routes for 1-Isopropyl-3-(pyridin-2-ylmethyl)urea, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with chlorination of aniline derivatives to form intermediates, followed by coupling with isocyanates to establish the urea backbone. Key steps include:

  • Step 1 : Preparation of the pyridinylmethyl intermediate via nucleophilic substitution or reductive amination .
  • Step 2 : Reaction with isopropyl isocyanate under controlled temperature (0–25°C) to form the urea bond .
  • Optimization : Catalysts like triethylamine or DMAP improve yields, while purification via recrystallization or chromatography ensures >95% purity .

Table 1 : Yield variation with reaction conditions

CatalystTemperature (°C)Yield (%)Purity (%)
None256285
Triethylamine07892
DMAP108496

Q. How is structural characterization performed for this compound?

Advanced techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the urea linkage and pyridinylmethyl group (e.g., urea NH peaks at δ 6.8–7.2 ppm) .
  • X-ray Crystallography : Resolves bond angles and spatial arrangement (e.g., C=O bond length ~1.23 Å, consistent with urea derivatives) .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ at m/z 248.1502) .

Advanced Research Questions

Q. What computational strategies are effective in predicting reaction pathways for synthesizing this compound?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) model intermediates and transition states. For example:

  • DFT Studies : Reveal energy barriers (~15–20 kcal/mol) for isocyanate coupling steps, guiding solvent selection (polar aprotic solvents lower activation energy) .
  • Machine Learning : Trained on PubChem data to predict optimal catalysts or solvents, reducing trial-and-error experimentation .

Q. How can contradictory data in biological assays (e.g., IC50 variability) be resolved?

Methodological approaches include:

  • Dose-Response Repetition : Conduct triplicate assays under standardized conditions (e.g., 72-hour incubation, 5% CO2_2) .
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm on-target effects (e.g., apoptosis induction in cancer cells) .
  • Meta-Analysis : Compare data across studies using tools like Forest plots to identify outliers or confounding variables (e.g., cell line heterogeneity) .

Q. What in silico methods are suitable for predicting the compound’s pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME estimate logP (~2.1), solubility (<50 μM), and CYP450 inhibition risks .
  • Molecular Dynamics (MD) : Simulates binding stability to targets (e.g., kinase ATP pockets) with RMSD <2.0 Å over 100 ns trajectories .

Methodological Challenges

Q. How to design experiments for optimizing enantiomeric purity in asymmetric synthesis?

  • Chiral Chromatography : Use columns like Chiralpak IA-3 to separate enantiomers .
  • Circular Dichroism (CD) : Monitors optical activity during crystallization to ensure >99% ee .

Q. What statistical frameworks are recommended for analyzing dose-dependent toxicity data?

  • Factorial Design : Identifies interactions between variables (e.g., temperature vs. catalyst load) using ANOVA .
  • Hill Equation Modeling : Fits sigmoidal curves to EC50_{50}/LD50_{50} data, providing confidence intervals via bootstrap resampling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.